
Carbobenzoxy-valinyl-phenylalaninal
Vue d'ensemble
Description
Carbobenzoxy-valinyl-phenylalaninal is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbobenzoxy-valinyl-phenylalaninal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbobenzoxy-valinyl-phenylalaninal including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Beta-Amyloid Production : It was used as a starting point in a study to identify potent inhibitors of Abeta production, specifically targeting the amino acid sequence specificity of the protease(s) responsible for the production of this peptide (Higaki et al., 1999).
Synthesis of Protected Peptide Sequences : Carbobenzoxy-l-valinyl-δ-tosyl-l-ornithyl-l-leucyl-l-phenylalananyl-l-prolyl-l-prolyl-l-tryptophyl-l-phenylalaninmethylester, a heptapeptide derivative, was synthesized for its resemblance to the Tyrocidin-B sequence, demonstrating its use in peptide synthesis (Zahn & Brandenburg, 1966).
Subtilisin BPN' Inactivation : This compound was used in studying the inactivation of subtilisin BPN′, a protease enzyme, by chloromethyl ketone derivatives of peptide substrates (Morihara & Oka, 1970).
Chemical Reaction Studies in Fixed-Bed Reactor Systems : It was the subject of a study on hydrogenation in four-phase fixed-bed reactor systems, highlighting its role in chemical engineering research (Yamada et al., 2012).
Peptide Antibiotic Studies : The compound played a role in studies of peptide antibiotics, specifically in the synthesis of dipeptide anhydrides as models for cyclic peptide antibiotics (IzumiyaNobuo et al., 1964).
Inhibition of Carboxypeptidase A : It was synthesized as a thioamide analogue of a known substrate of carboxypeptidase A, contributing to enzyme inhibition studies (Bartlett et al., 1982).
Therapeutic Applications in Myocardial Dysfunction and Inflammation : As an inhibitor, it was investigated for its effects on myocardial dysfunction and inflammation, specifically in the context of calpain inhibition (Tissier et al., 2004).
Inhibition of Neutrophil Responses : It served as an inhibitor in studies exploring the effects on chemotactic factor-induced polymorphonuclear neutrophil functions (O’Flaherty et al., 1978).
Enzyme Inhibition Studies : Its use in enzyme inhibition studies, particularly in the context of thermolysin inhibitors, has been documented (Shieh & Byrn, 1982).
Role in Platelet Function Regulation : It was studied for its role in reactive oxygen species generation and the regulation of platelet glycoprotein Ibα ectodomain shedding (Zhang et al., 2013).
Propriétés
IUPAC Name |
benzyl N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKFLTYGSREKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxy-valinyl-phenylalaninal | |
CAS RN |
88191-84-8 | |
| Record name | Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methanesulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)

![1-[(1-fluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050741.png)
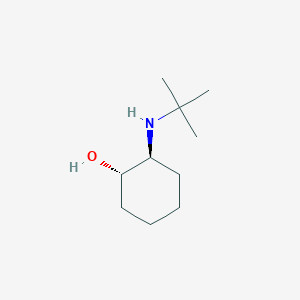
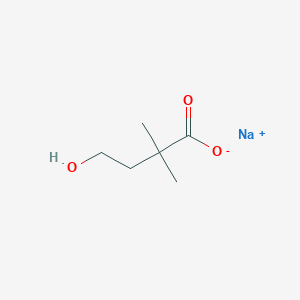


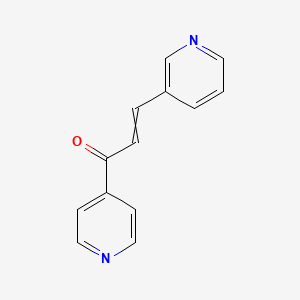
![[6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8050790.png)
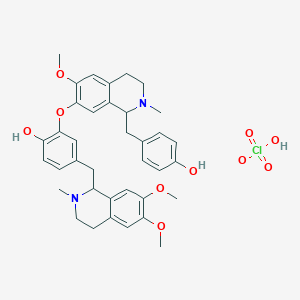
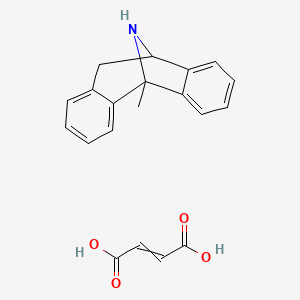

![2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B8050827.png)